![molecular formula C14H8Cl2N2O B2408568 3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate CAS No. 320422-02-4](/img/structure/B2408568.png)
3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate
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Overview
Description
“3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate” is a chemical compound with the CAS number 320422-02-4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” includes a phthalazine ring, which is a compound in which pyridazine is fused with a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Crystal Structure Analysis
The compound 3-(2,4-Dichlorophenyl)phthalazin-3-ium-1-olate is significant in the study of crystal structures. For instance, Sridhar & Ravikumar (2006) researched a related compound, lamotriginium hydrogen phthalate, highlighting its crystallographic characteristics, such as unit cell parameters and hydrogen bonding patterns (Sridhar & Ravikumar, 2006). Similarly, Gotoh & Ishida (2011) studied hydrogen-bonded structures of isomeric compounds of phthalazine with chloro- and nitro-substituted benzoic acids, revealing insights into molecular arrangements and interactions (Gotoh & Ishida, 2011).
Anticancer Research
Compounds similar to this compound have been explored for their potential anticancer properties. Li et al. (2006) synthesized a series of novel 1,4-disubstituted phthalazines, demonstrating significant in vitro anticancer activities against different cancer cell lines (Li et al., 2006).
Near-Infrared Emitting Complexes
The structural analogs of this compound have been utilized in developing near-infrared-emitting complexes. Xin et al. (2015) designed and synthesized cationic iridium complexes based on highly conjugated cyclometalated benzo[g]phthalazine derivatives, which demonstrated significant shifts in wavelength and quantum efficiency (Xin et al., 2015).
Fungicidal Activity
Another area of interest is the fungicidal activity of related compounds. Khazhieva et al. (2018) synthesized derivatives of triazolium-5-olates and tested them for fungicidal activity, identifying compounds with significant inhibitory effects on fungal growth (Khazhieva et al., 2018).
Chemical Synthesis and Polymerization
The chemistry of phthalazin-3-ium-1-olate derivatives extends to the field of chemical synthesis and polymerization. Dong & Jian (2014) synthesized a phthalazinone monomer with an allyl group, exploring its copolymerization properties and resulting in crosslinkable poly(aryl ether nitrile)s (Dong & Jian, 2014).
Safety and Hazards
properties
IUPAC Name |
3-(2,4-dichlorophenyl)phthalazin-3-ium-1-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-6-13(12(16)7-10)18-8-9-3-1-2-4-11(9)14(19)17-18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCKIHATEJZECF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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